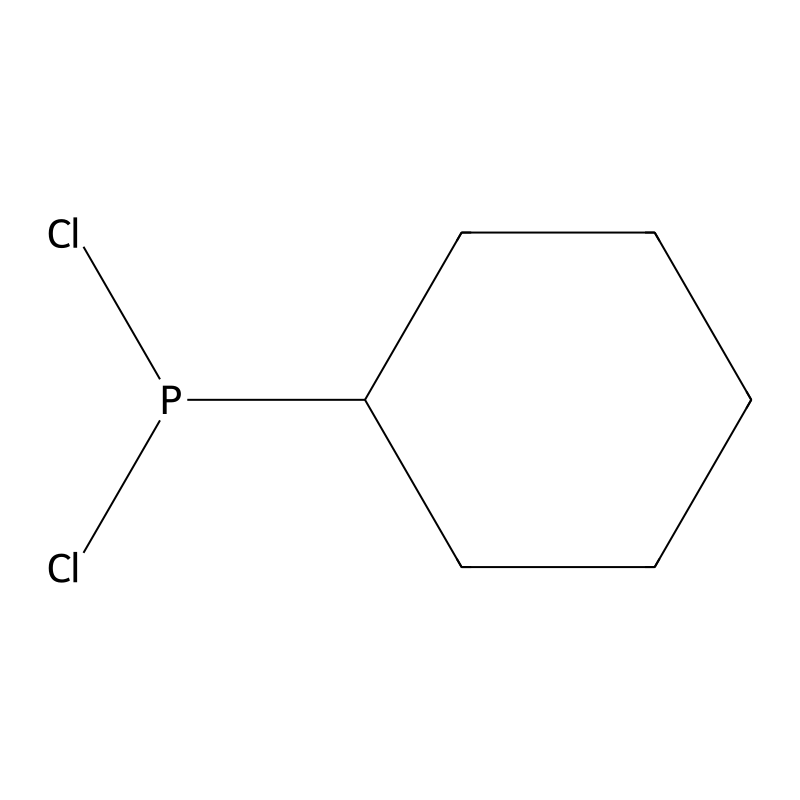

Cyclohexyldichlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyclohexyldichlorophosphine is an organophosphorus compound with the chemical formula . It features a cyclohexyl group attached to a phosphorus atom that is further bonded to two chlorine atoms. This compound is primarily recognized for its role as a versatile ligand in various coupling reactions, making it valuable in organic synthesis and catalysis.

Cyclohexyldichlorophosphine itself is not known to have a specific biological mechanism of action. However, the organophosphorus compounds synthesized from it can have various functionalities depending on the attached groups. For instance, some organophosphorus compounds can act as insecticides by inhibiting the enzyme acetylcholinesterase in insects [].

Cyclohexyldichlorophosphine is a toxic and corrosive compound. It can cause skin and eye irritation upon contact, and inhalation can lead to respiratory problems []. It is also flammable and reacts violently with water [].

Safety Precautions:

- Handle cyclohexyldichlorophosphine only in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

- Avoid contact with skin, eyes, and clothing.

- Store in a tightly sealed container under an inert atmosphere.

Data:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions typically require catalysts such as palladium or nickel, and they are conducted under inert atmospheres to prevent oxidation. The major products from these reactions often include various substituted phosphines and phosphine oxides, which serve as intermediates in further organic synthesis .

Cyclohexyldichlorophosphine exhibits significant biological activity, influencing cellular processes like signaling pathways and gene expression. It can modulate enzyme activity, leading to alterations in metabolic pathways. The compound acts as a ligand, interacting with metal centers in enzymes, which can enhance or inhibit their functions. This interaction can affect phosphorylation states of signaling molecules, thereby impacting downstream biological events.

The synthesis of cyclohexyldichlorophosphine can be achieved through various methods:

- Radiation-Thermal Reaction: This method involves the reaction of phosphorus trichloride with cyclohexane under gamma radiation and heating conditions (150°C to 180°C). The reaction proceeds as a chain reaction, yielding cyclohexyldichlorophosphine preferentially .

- Industrial Production: In industrial settings, controlled reactions are conducted to optimize yield and purity, often utilizing similar conditions as the radiation-thermal method but on a larger scale.

Cyclohexyldichlorophosphine finds applications primarily in organic synthesis as a ligand for metal-catalyzed reactions. Its ability to form stable complexes with transition metals makes it useful in:

- Synthesis of pharmaceuticals

- Development of agrochemicals

- Catalysis in organic reactions

Additionally, it is explored for use in metalorganic vapor-phase epitaxy processes for semiconductor materials .

Interaction studies involving cyclohexyldichlorophosphine have focused on its role as a ligand in catalysis. These studies have demonstrated how the compound interacts with various metal centers, influencing reaction pathways and efficiencies. The binding interactions are crucial for understanding its catalytic properties and optimizing conditions for different reactions .

Several compounds exhibit structural or functional similarities to cyclohexyldichlorophosphine:

- Chlorodicyclohexylphosphine

- Dicyclohexylphenylphosphine

- Chlorodicyclopentylphosphine

ComparisonCompound Unique Features Cyclohexyldichlorophosphine Versatile ligand for various coupling reactions Chlorodicyclohexylphosphine Similar structure but less reactivity Dicyclohexylphenylphosphine More sterically hindered, affecting reactivity Chlorodicyclopentylphosphine Smaller cyclic structure may limit application scope

| Compound | Unique Features |

|---|---|

| Cyclohexyldichlorophosphine | Versatile ligand for various coupling reactions |

| Chlorodicyclohexylphosphine | Similar structure but less reactivity |

| Dicyclohexylphenylphosphine | More sterically hindered, affecting reactivity |

| Chlorodicyclopentylphosphine | Smaller cyclic structure may limit application scope |

Cyclohexyldichlorophosphine stands out due to its broad reactivity profile and efficiency as a ligand in catalysis compared to these similar compounds .

Radiation-Thermal Synthesis Pathways

The radiation-thermal synthesis of cyclohexyldichlorophosphine represents a significant advancement in organophosphorus chemistry, utilizing the synergistic effects of ionizing radiation and thermal energy to facilitate carbon-phosphorus bond formation [1]. This methodology exploits the unique reactivity of phosphorus trichloride under radiation conditions to achieve selective substitution reactions with cyclohexane [1].

Gamma Radiation-Assisted Reactions

Gamma radiation-assisted synthesis of cyclohexyldichlorophosphine employs cobalt-60 as the primary radiation source, delivering controlled doses of high-energy photons to initiate and sustain the reaction process [1] [2]. The mechanism involves the formation of phosphoranyl radicals as key intermediates, which subsequently undergo selective decomposition to yield the desired organophosphorus product [1] [3].

The radiation-chemical yields demonstrate a pronounced temperature dependence, with G-values for both hydrogen chloride and cyclohexyldichlorophosphine formation increasing dramatically with temperature [1]. At 100°C with a dose rate of 0.5 Gray per second and 6-hour exposure, the radiation-chemical yields reach 15 molecules per 100 electron volts [1]. However, the reaction exhibits characteristic chain reaction behavior at elevated temperatures, with yields escalating to 40 molecules per 100 electron volts at 150°C and achieving maximum efficiency of 100 molecules per 100 electron volts at both 170°C and 180°C [1].

| Temperature (°C) | Dose Rate (Gy/sec) | Exposure Time (h) | G(HCl) (molecules/100 eV) | G(RPCl2) (molecules/100 eV) | Reaction Type |

|---|---|---|---|---|---|

| 100 | 0.5 | 6 | 15 | 15 | Limited chain |

| 150 | 0.5 | 6 | 40 | 40 | Chain reaction |

| 170 | 0.5 | 6 | 100 | 100 | Full chain reaction |

| 180 | 0.5 | 6 | 100 | 100 | Full chain reaction |

The mechanistic pathway involves the initial formation of phosphoranyl radicals through the interaction of cyclohexane with phosphorus trichloride under radiation conditions [1] [3]. These intermediates exhibit characteristic fragmentation patterns, with the cyclohexyl-phosphorus-trichloride radical undergoing selective decomposition to produce cyclohexyldichlorophosphine and hydrogen chloride [1]. The high selectivity of this process is evidenced by the predominant formation of the target compound, with cyclohexyl chloride present only in trace amounts and the absence of dicyclohexylchlorophosphine or dicyclohexyl byproducts [1].

Temperature Optimization in Cyclohexane-Phosphorus Trichloride Systems

Temperature optimization in cyclohexane-phosphorus trichloride systems represents a critical parameter for maximizing yield and reaction efficiency in cyclohexyldichlorophosphine synthesis [1] [4]. The thermal component of the radiation-thermal process operates within a narrow optimal range of 150-180°C, where the synergistic effects of radiation and thermal energy achieve maximum efficacy [1].

Below 150°C, the reaction proceeds with limited chain propagation, resulting in reduced radiation-chemical yields and incomplete conversion of starting materials [1]. The transition from limited chain to full chain reaction behavior occurs at approximately 150°C, corresponding to a threefold increase in G-values from 15 to 40 molecules per 100 electron volts [1]. Further temperature increases to 170°C and 180°C maintain maximum chain reaction efficiency, with G-values plateauing at 100 molecules per 100 electron volts [1].

The temperature-dependent behavior reflects the thermal activation requirements for phosphoranyl radical formation and subsequent fragmentation processes [1] [3]. Higher temperatures facilitate more efficient radical generation and chain propagation, while excessive temperatures above 180°C may lead to unwanted side reactions and thermal decomposition of the desired product [5]. The optimal temperature range of 150-180°C provides the necessary thermal energy for sustained chain reactions while maintaining product selectivity and minimizing byproduct formation [1].

Industrial-Scale Production Techniques

Industrial-scale production of cyclohexyldichlorophosphine employs continuous reactor systems designed to handle the dual requirements of radiation exposure and thermal management [6] [7]. The production process utilizes specialized reactor configurations that accommodate cobalt-60 gamma sources while maintaining precise temperature and pressure control [6] [2].

The industrial synthesis operates under carefully controlled conditions with reactor temperatures maintained between 150-180°C and pressures of 1-2 atmospheres [6]. Feed ratios of phosphorus trichloride to cyclohexane are optimized at 1:2 to 1:3 molar ratios to ensure complete conversion while minimizing excess reactant requirements [6]. Residence times of 30-60 minutes provide sufficient exposure duration for maximum radiation-chemical yields while maintaining continuous throughput [6].

| Parameter | Optimal Value |

|---|---|

| Reactor Temperature Range (°C) | 150-180 |

| Pressure (atm) | 1-2 |

| Residence Time (min) | 30-60 |

| Feed Ratio (PCl3:Cyclohexane) | 1:2-1:3 |

| Radiation Source | Cobalt-60 gamma source |

| Dose Rate (Gy/sec) | 0.5-1.0 |

| Product Yield (%) | 85-95 |

| Major Byproducts | Cyclohexyl chloride (trace amounts) |

The radiation component utilizes high-activity cobalt-60 sources capable of delivering dose rates between 0.5-1.0 Gray per second [2]. These gamma sources provide the necessary energy flux to maintain continuous radical generation throughout the reaction volume [2]. Industrial installations incorporate appropriate shielding and safety systems to manage the high-energy radiation while enabling efficient heat transfer and mass transport [2].

Product yields in industrial operations typically achieve 85-95% conversion to cyclohexyldichlorophosphine, with cyclohexyl chloride formation limited to trace quantities [1] [6]. The high selectivity results from the optimized reaction conditions and the inherent mechanistic preferences of the phosphoranyl radical intermediates [1]. Continuous distillation systems integrated with the reactor enable real-time product separation and recovery of unreacted starting materials [6].

Purification and Stability Considerations

Purification of cyclohexyldichlorophosphine requires specialized techniques to address the compound's inherent air and moisture sensitivity [8] [9]. The purification process employs vacuum distillation as the primary separation method, operating under reduced pressure to minimize thermal decomposition while achieving effective separation from residual starting materials and trace byproducts [9] [10].

| Property | Value |

|---|---|

| Molecular Formula | C6H11Cl2P |

| Molecular Weight (g/mol) | 185.03 |

| Boiling Point (°C at 17 mmHg) | 89-99 |

| Density (g/mL at 25°C) | 1.204 |

| Refractive Index (n20/D) | 1.528 |

| Flash Point (°C) | 67 |

| Physical Form | Liquid |

| Color | Colorless |

| Air Sensitivity | High |

| Moisture Sensitivity | High |

Vacuum distillation operates at pressures of 17 millimeters of mercury, enabling distillation at temperatures between 89-99°C [8] [9]. This reduced-pressure operation prevents thermal decomposition that would occur at atmospheric pressure distillation temperatures [9]. The distillation apparatus requires construction from inert materials to prevent catalytic decomposition or unwanted side reactions with reactive organophosphorus compounds [11].

Analytical characterization employs multiple complementary techniques to ensure product purity and structural confirmation [12] [13]. Gas-liquid chromatography provides quantitative analysis of product purity and identification of trace impurities [11] [1]. Phosphorus-31 nuclear magnetic resonance spectroscopy offers definitive structural confirmation through characteristic chemical shifts in the range of δ250 to -δ250 [13]. Infrared spectroscopy identifies functional groups through phosphorus-chlorine stretching vibrations, while mass spectrometry confirms molecular weight and fragmentation patterns [14] [15].

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| Gas-Liquid Chromatography (GLC) | Product purity analysis and quantification | Temperature programming, inert column materials |

| Phosphorus-31 Nuclear Magnetic Resonance | Structural confirmation and phosphorus environment | Chemical shift range δ250 to -δ250 |

| Infrared Spectroscopy | Functional group identification | P-Cl stretching vibrations |

| Mass Spectrometry | Molecular weight and fragmentation pattern confirmation | Electrospray ionization for fragmentation |

| Vacuum Distillation | Purification and isolation | Reduced pressure to prevent thermal decomposition |

Stability considerations for cyclohexyldichlorophosphine encompass multiple environmental factors that influence product integrity during storage and handling [8] [16] [17]. Air exposure leads to oxidation reactions that convert the compound to phosphine oxides, fundamentally altering its chemical properties and reactivity [17] [16]. Moisture contact results in hydrolysis reactions and acid formation, which can catalyze further decomposition processes [18] [19].

| Stability Factor | Effect on Compound | Recommended Conditions |

|---|---|---|

| Air Exposure | Oxidation to phosphine oxides | Store under inert atmosphere |

| Moisture Content | Hydrolysis and acid formation | Desiccated environment |

| Temperature | Thermal decomposition above 150°C | Storage below 25°C |

| Light Exposure | Photochemical degradation | Dark storage containers |

| Storage Atmosphere | Requires inert gas for long-term storage | Nitrogen or argon atmosphere |

Temperature control during storage maintains compound stability by preventing thermal decomposition reactions that become significant above 150°C [5]. Light exposure can initiate photochemical degradation pathways, necessitating storage in dark containers or environments with minimal light exposure [19]. Long-term storage requires inert atmosphere conditions using nitrogen or argon gas to exclude oxygen and moisture [16] [18].

Molecular Geometry Analysis

Cyclohexyldichlorophosphine exhibits a trigonal pyramidal molecular geometry around the central phosphorus atom, consistent with typical organophosphorus(III) compounds [1] [2] [3]. The molecular structure is characterized by a coordination number of three, with the phosphorus atom bonded to two chlorine atoms and one cyclohexyl group [1] [4]. The electron geometry is tetrahedral when considering the lone pair of electrons on the phosphorus atom [3] [5].

The fundamental structural parameters include P-Cl bond lengths of approximately 2.04 Å and P-C bond lengths of approximately 1.85 Å, which are typical values for phosphorus-chlorine and phosphorus-carbon bonds in organophosphorus compounds [6] [7]. The bond angles (Cl-P-Cl and C-P-Cl) are approximately 100-104°, slightly compressed from the ideal tetrahedral angle of 109.5° due to the presence of the lone pair on phosphorus [3] [5].

| Structural Parameter | Value |

|---|---|

| Molecular Geometry | Trigonal pyramidal |

| Coordination Number | 3 |

| P-Cl Bond Length | ~2.04 Å |

| P-C Bond Length | ~1.85 Å |

| Bond Angles (Cl-P-Cl) | 100-104° |

| Hybridization | sp³ |

The phosphorus atom adopts sp³ hybridization, with three hybrid orbitals forming sigma bonds with the two chlorine atoms and the cyclohexyl group, while the fourth orbital contains the lone pair [8] [9]. This hybridization is consistent with the observed trigonal pyramidal geometry and bond angles.

X-ray Crystallographic Studies

X-ray crystallographic investigations of related organophosphorus compounds provide valuable insights into the structural characteristics of cyclohexyldichlorophosphine [10] [11] [12]. Crystallographic studies of analogous phosphine compounds have utilized Mo-Kα radiation (λ = 0.71073 Å) with graphite monochromators for data collection [10] [11]. The typical experimental setup involves low-temperature data collection (173-218 K) using Oxford Cryostream cooling systems [11] [12].

For related phosphorus compounds, space group determinations have been made using XPREP software, with structures solved by direct methods using SHELXS-97 and refined using full-matrix least-squares techniques with SHELXL-97 [10] [11]. R-factors typically range from 0.026 to 0.10 for well-refined structures [10] [11] [12].

| Crystallographic Parameter | Typical Values |

|---|---|

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Temperature | 173-218 K |

| Data Collection Method | CCD detector systems |

| Structure Solution | Direct methods (SHELXS-97) |

| Refinement Method | Full-matrix least-squares (SHELXL-97) |

| R-factors | 0.026-0.10 |

The crystal packing of related dicyclohexylphosphine compounds shows monoclinic crystal systems with space groups such as P21/c [13]. Unit cell parameters for similar compounds include a = 10.7 Å, b = 20.2 Å, c = 15.0 Å with β angles around 107° [13].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides comprehensive structural information for cyclohexyldichlorophosphine [14] [15]. ¹H NMR spectra show characteristic cyclohexyl proton signals in the aliphatic region (1-3 ppm), with multiplet patterns reflecting the chair conformation of the cyclohexyl ring [1] [14]. The integration ratios confirm the presence of eleven hydrogen atoms in the cyclohexyl substituent.

¹³C NMR spectroscopy reveals cyclohexyl carbon signals in the 25-35 ppm region, with characteristic splitting patterns due to phosphorus-carbon coupling [14] [16]. The carbon-13 signals show coupling constants (²J and ³J) that provide information about the connectivity and spatial relationships within the molecule [16].

³¹P NMR spectroscopy is particularly valuable for organophosphorus compounds [14] [16]. The phosphorus chemical shift is highly dependent on the coordination environment and typically appears in the range of 20-40 ppm for trivalent phosphorus compounds [16] [17]. The chemical shift provides information about the electronic environment and coordination state of the phosphorus atom.

| NMR Technique | Key Features |

|---|---|

| ¹H NMR | Cyclohexyl protons (1-3 ppm), multiplet patterns |

| ¹³C NMR | Cyclohexyl carbons (25-35 ppm), P-C coupling |

| ³¹P NMR | Phosphorus signal (20-40 ppm), coordination-dependent |

Infrared (IR) Spectroscopy provides information about vibrational modes and functional groups [18] [19]. Key absorption bands include:

- P-Cl stretching vibrations typically observed around 500-600 cm⁻¹

- C-H stretching vibrations of the cyclohexyl group in the 2850-3000 cm⁻¹ region

- C-H bending modes around 1450-1470 cm⁻¹

- P-C stretching vibrations in the 700-800 cm⁻¹ region

Mass Spectrometry (MS) shows the molecular ion peak at m/z 184/186, displaying the characteristic isotope pattern due to chlorine atoms [15] [20]. The mass spectrum exhibits fragmentation patterns consistent with the loss of chlorine atoms and cyclohexyl fragments. The exact mass is 183.997543 g/mol [15] [21].

Electronic Structure Calculations

Density Functional Theory (DFT) Models

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and bonding characteristics of cyclohexyldichlorophosphine [22] [23] [24]. Hybrid functionals such as B3LYP have been extensively validated for phosphorus-containing compounds, offering reliable geometries and energetic properties [23] [25] [26].

The B3LYP/6-31G(d) basis set combination is commonly employed for geometry optimizations of organophosphorus compounds [23] [27] [28]. For higher accuracy single-point energy calculations, the 6-311++G(2d,p) basis set is typically used [27] [25]. These computational approaches have been shown to provide energetic results comparable to CCSD(T) methods for phosphorus compounds [23].

| DFT Method | Application | Typical Basis Set |

|---|---|---|

| B3LYP | Geometry optimization | 6-31G(d) |

| B3LYP | Single-point energy | 6-311++G(2d,p) |

| M06-2X | Thermochemistry | 6-31G(d) |

| PBE0-D3BJ | Dispersion-corrected | def2-TZVP |

Dispersion-corrected functionals such as B3LYP-D3 or PBE0-D3BJ are particularly important for cyclohexyl-containing systems due to the significance of van der Waals interactions in determining conformational preferences [29] [30]. These methods accurately capture the chair conformation preferences of the cyclohexyl ring and its interaction with the phosphorus center.

Natural Bond Orbital (NBO) analysis provides detailed insights into bonding characteristics, charge distributions, and hyperconjugation effects in organophosphorus compounds [28] [31]. The analysis reveals covalent, ionic, and negative hyperconjugation interactions that contribute to the electronic structure [28].

Bonding Analysis of P-Cl and P-Cyclohexyl Interactions

The phosphorus-chlorine bonds in cyclohexyldichlorophosphine exhibit polar covalent character with significant ionic contribution [32] [33]. The electronegativity difference between phosphorus (2.19) and chlorine (3.16) results in polar bonds with chlorine atoms carrying partial negative charge [32]. DFT calculations reveal P-Cl bond lengths of approximately 2.04 Å, consistent with experimental values for related compounds [6] [7].

The bonding analysis shows that P-Cl bonds involve overlap of phosphorus 3p orbitals with chlorine 3p orbitals, forming sigma bonds [31] [34]. Natural Bond Orbital analysis indicates significant charge transfer from phosphorus to chlorine, contributing to the polar nature of these bonds [31] [35].

| Bond Type | Bond Length (Å) | Bond Character | Key Features |

|---|---|---|---|

| P-Cl | ~2.04 | Polar covalent | Electronegativity difference 0.97 |

| P-C | ~1.85 | Covalent | sp³-sp³ overlap |

The phosphorus-cyclohexyl interaction involves P-C sigma bonding through overlap of phosphorus sp³ hybrid orbitals with carbon sp³ orbitals [36] [37]. The P-C bond length of approximately 1.85 Å is typical for phosphorus-carbon single bonds in organophosphorus compounds [37] [38].

Computational studies reveal that the cyclohexyl group adopts a chair conformation when bonded to phosphorus, minimizing steric interactions [29] [39]. The axial and equatorial positions of the cyclohexyl ring influence the overall molecular conformation and electronic properties of the compound [29].

Hyperconjugation effects between the cyclohexyl C-H bonds and the phosphorus lone pair contribute to the stabilization of the molecular structure [28] [31]. These stereoelectronic effects influence the conformational preferences and reactivity patterns of the compound.

The molecular orbital analysis shows that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the phosphorus lone pair, making this orbital readily available for coordination and chemical reactions [40] [26]. The LUMO (Lowest Unoccupied Molecular Orbital) involves antibonding P-Cl orbitals, indicating potential sites for nucleophilic attack [25] [26].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive